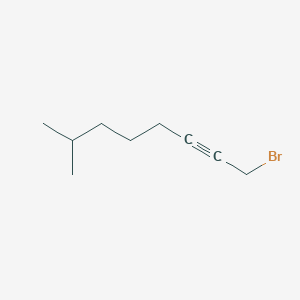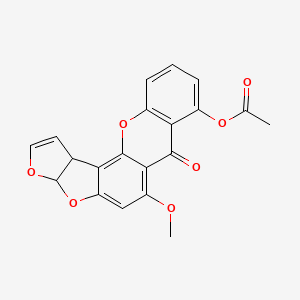
O-Acetylsterigmatocystin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetylsterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has a molecular formula of C20H14O7 and is structurally characterized by the presence of an acetyl group attached to the sterigmatocystin molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsterigmatocystin typically involves the acetylation of sterigmatocystin. This can be achieved by reacting sterigmatocystin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the sterigmatocystin molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited commercial applications and the toxic nature of the compound. the process would likely involve large-scale fermentation of Aspergillus species followed by extraction and purification of the mycotoxin.
Analyse Chemischer Reaktionen
Types of Reactions: O-Acetylsterigmatocystin undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield sterigmatocystin and acetic acid.
Oxidation: It can be oxidized to form more reactive intermediates, which may further react to form different products.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Sterigmatocystin and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
O-Acetylsterigmatocystin has been studied extensively in scientific research due to its toxicological properties. Some key applications include:
Chemistry: Used as a model compound to study the chemical behavior of mycotoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential role in fungal pathogenicity.
Wirkmechanismus
O-Acetylsterigmatocystin exerts its effects primarily through its interaction with cellular macromolecules. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular respiration by uncoupling oxidative phosphorylation in mitochondria, leading to reduced ATP production and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Sterigmatocystin: The parent compound, known for its toxic and carcinogenic properties.
O-Methylsterigmatocystin: A methylated derivative with similar toxicological effects.
5,6-Dimethoxysterigmatocystin: Another derivative with modifications on the sterigmatocystin molecule.
Uniqueness: O-Acetylsterigmatocystin is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This modification can affect its solubility, stability, and interaction with cellular targets, making it a valuable compound for studying the structure-activity relationships of mycotoxins .
Eigenschaften
CAS-Nummer |
58086-32-1 |
|---|---|
Molekularformel |
C20H14O7 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |
InChI |
InChI=1S/C20H14O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-8,10,20H,1-2H3 |
InChI-Schlüssel |
DBOZJKFTNIJDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
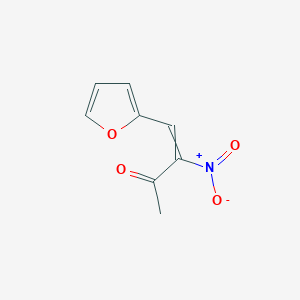
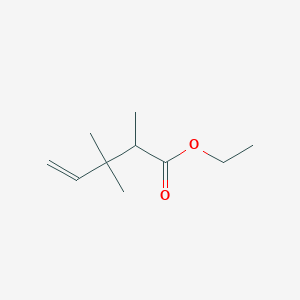
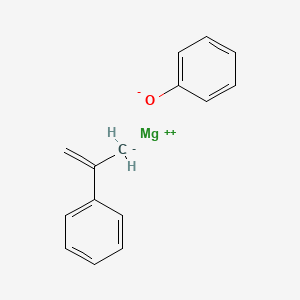
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)
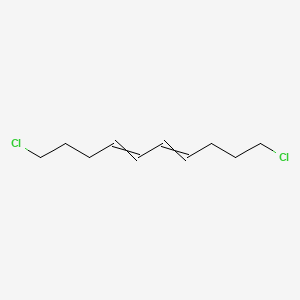


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)


